Product packaging for 4-Chloro-7-methyl-1,3-benzodioxole(Cat. No.:CAS No. 1427417-84-2)

4-Chloro-7-methyl-1,3-benzodioxole

Cat. No.: B586234
CAS No.: 1427417-84-2
M. Wt: 170.592
InChI Key: SSPCJNWJIQQAID-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1,3-benzodioxole is a chemical compound featuring the 1,3-benzodioxole scaffold, a structure recognized in medicinal and agricultural chemistry for its versatile bioactivity. Derivatives of 1,3-benzodioxole serve as key intermediates and pharmacophores in the discovery and development of novel active molecules . In agricultural research, structurally similar 1,3-benzodioxole-based compounds have been identified as potent auxin receptor agonists through computer-aided drug discovery. These agonists demonstrate a remarkable promotive effect on root growth in model plants by enhancing root-related signaling responses, showing potential for improving crop establishment and yield . In pharmaceutical research, the 1,3-benzodioxole moiety is a valuable building block. It is incorporated into molecular hybrids designed as potential anticancer agents. For instance, 1,2,4-triazole hybrids bearing the benzo[d][1,3]dioxole structure have shown promising in vitro inhibitory activity against breast cancer cell lines, underscoring the scaffold's relevance in developing new chemotherapeutic candidates . Furthermore, 1,3-benzodioxole derivatives have been synthesized and evaluated for their anti-inflammatory properties, acting as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer research . This compound is offered exclusively for use in non-clinical laboratory studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B586234 4-Chloro-7-methyl-1,3-benzodioxole CAS No. 1427417-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCJNWJIQQAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 7 Methyl 1,3 Benzodioxole

The synthesis of 4-chloro-7-methyl-1,3-benzodioxole is not extensively detailed in publicly available literature as a standalone procedure. However, a logical and chemically sound synthetic route can be constructed based on established methods for the formation of the 1,3-benzodioxole (B145889) ring system and subsequent electrophilic aromatic substitution. The most plausible pathway involves a two-step process starting from 4-methylcatechol.

First, the 1,3-benzodioxole ring is formed through the methylenation of 4-methylcatechol. This reaction, a variation of the Williamson ether synthesis, typically uses a methylene (B1212753) dihalide, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. google.com The resulting intermediate is 5-methyl-1,3-benzodioxole (B1360083).

The second step is the regioselective chlorination of the 5-methyl-1,3-benzodioxole intermediate. Electrophilic aromatic substitution on the benzodioxole ring is directed by the electron-donating nature of the dioxole and methyl groups. The chlorine atom is expected to add to the position ortho to the dioxole moiety and meta to the methyl group, yielding the target compound, this compound. A particularly effective and industrially scalable method for such a chlorination involves the use of sulfuryl chloride (SO₂Cl₂). epo.org

A proposed reaction scheme is as follows:

Step 1: Synthesis of 5-Methyl-1,3-benzodioxole

Step 1: Synthesis of 5-Methyl-1,3-benzodioxole

Step 2: Synthesis of this compound

Step 2: Synthesis of this compound

Detailed research findings for analogous transformations suggest that these reactions can be performed with high yields under controlled laboratory conditions. For instance, the methylenation of catechols using dichloromethane in a polar aprotic solvent like DMSO with a base such as sodium hydroxide (B78521) has been reported with yields up to 91%. google.com Similarly, the chlorination of benzodioxole derivatives using sulfuryl chloride in a suitable solvent like acetonitrile (B52724) can achieve high conversion and selectivity. epo.org

Below is a table summarizing the likely components and conditions for the laboratory synthesis of this compound.

StepStarting MaterialReagentsSolventTypical ConditionsProduct
1. Methylenation4-MethylcatecholDichloromethane (CH₂Cl₂), Sodium Hydroxide (NaOH)Dimethyl sulfoxide (B87167) (DMSO)80-110°C, 2-3 hours5-Methyl-1,3-benzodioxole
2. Chlorination5-Methyl-1,3-benzodioxoleSulfuryl Chloride (SO₂Cl₂)Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)0-20°C, 1-2 hoursThis compound

Scale Up Considerations in Laboratory Synthesis

Scaling up the synthesis of 4-chloro-7-methyl-1,3-benzodioxole from a milligram or gram scale to a larger laboratory or pilot plant scale introduces several challenges that are not always apparent during small-scale synthesis. primescholars.com Careful consideration of physical and chemical parameters is crucial for a safe, efficient, and reproducible process. catsci.com

Heat and Temperature Management A primary concern during scale-up is the management of reaction exotherms. labmanager.com The surface-area-to-volume ratio decreases significantly as the reactor size increases, which hampers heat dissipation. catsci.com Both the methylenation and, particularly, the chlorination steps are likely to be exothermic. The reaction of sulfuryl chloride with the aromatic ring can generate a significant amount of heat. On a larger scale, this could lead to a rapid temperature increase, or "runaway reaction," potentially causing side reactions, degradation of the product, and creating a safety hazard. catsci.com To mitigate this, a gradual, controlled addition of the chlorinating agent is necessary, along with efficient reactor cooling and continuous temperature monitoring.

Reagent and Solvent Selection The choice of reagents and solvents for large-scale operations may differ from those used in small-scale experiments. catsci.com For instance, while dichloromethane (B109758) is a common solvent for both steps, its use on a larger scale requires careful handling due to its volatility and environmental concerns. Alternative, less volatile solvents with higher flash points might be considered. arborpharmchem.com The choice of base for the methylenation step (e.g., sodium hydroxide (B78521) vs. potassium carbonate) can also impact reaction kinetics, work-up procedures, and waste disposal on a larger scale.

Mixing and Mass Transfer Efficient mixing becomes more challenging in larger reactors. arborpharmchem.com In the heterogeneous methylenation reaction (solid NaOH in a liquid phase), poor mixing can lead to localized "hot spots" and incomplete reaction, affecting yield and purity. The viscosity of the reaction mixture and the particle size of solid reagents can significantly influence mixing efficiency. arborpharmchem.com The speed and type of agitation must be carefully selected to ensure homogeneity throughout the reaction vessel.

Work-up and Purification Procedures that are simple on a small scale, such as liquid-liquid extraction and column chromatography, can become cumbersome and inefficient at a larger scale. primescholars.com The work-up for the chlorination reaction will involve neutralizing acidic byproducts (HCl and H₂SO₄), which can be a highly exothermic process itself. The volume of aqueous washes and organic solvents required for extraction increases substantially. Purification by distillation under reduced pressure is generally more feasible for larger quantities than chromatography, assuming the product is thermally stable. The potential for new crystalline forms or impurities to appear during scale-up also needs to be considered. arborpharmchem.com

Safety and Environmental Considerations The handling of larger quantities of hazardous materials like sulfuryl chloride, which is corrosive and reacts violently with water, requires stringent safety protocols and appropriate personal protective equipment. The release of gases, such as hydrogen chloride during chlorination, must be managed through proper off-gas scrubbing systems. google.com Furthermore, the environmental impact of the process, including the generation of solvent and aqueous waste, becomes a more significant factor at a larger scale, necessitating strategies for solvent recycling and waste treatment.

Computational and Theoretical Chemistry Studies of 4 Chloro 7 Methyl 1,3 Benzodioxole

Electronic Structure and Molecular Orbital Analysis of 4-Chloro-7-methyl-1,3-benzodioxole

The electronic properties of this compound are dictated by the interplay of the fused aromatic ring, the dioxole ring, and the electronic effects of the chloro and methyl substituents.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of molecular reactivity. frontiersin.org

For the parent 1,3-benzodioxole (B145889), the HOMO is typically a π-orbital associated with the electron-rich aromatic system and the oxygen atoms, while the LUMO is a π*-antibonding orbital. The introduction of substituents on the benzene (B151609) ring modifies these energy levels.

Methyl Group (-CH₃): As an electron-donating group (EDG) through hyperconjugation and induction, the 7-methyl group is expected to raise the energy of the HOMO. This generally leads to a lower ionization potential and increased reactivity towards electrophiles.

Chloro Group (-Cl): The chloro group at the 4-position exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) inductively, which tends to lower the energy of both the HOMO and LUMO. However, through resonance, its lone pairs can donate electron density to the ring, which can raise the HOMO energy. Typically, the inductive effect of halogens is dominant for reactivity considerations.

Table 1: Predicted Effects of Substituents on Frontier Orbital Energies of 1,3-Benzodioxole

SubstituentPositionElectronic EffectPredicted Impact on HOMO EnergyPredicted Impact on LUMO EnergyPredicted Impact on HOMO-LUMO Gap
-CH₃7Electron-Donating (Inductive, Hyperconjugation)IncreaseSlight IncreaseDecrease
-Cl4Electron-Withdrawing (Inductive), Electron-Donating (Resonance)DecreaseDecreaseAmbiguous (likely small change)

This table is based on established principles of physical organic chemistry. Precise values require specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. malayajournal.org

For this compound, the MEP surface is expected to show:

Negative Potential: Concentrated around the two oxygen atoms of the dioxole ring due to their high electronegativity and lone pairs of electrons. The π-system of the benzene ring will also contribute to the negative potential above and below the ring plane.

Positive Potential: The hydrogen atoms of the methyl group and the methylene (B1212753) bridge will exhibit positive potential.

Influence of Substituents: The electronegative chlorine atom will create a region of significant positive potential on the adjacent carbon atom (a "sigma-hole") and will withdraw electron density from the aromatic ring, making the ring less negative than in the unsubstituted parent molecule. rsc.org The methyl group, being electron-donating, will slightly increase the electron density in its vicinity on the ring.

Computational studies on related molecules confirm that MEP plots are effective in identifying sites for hydrogen bonding and other intermolecular interactions. researchgate.netsci-hub.se

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are largely governed by the conformational preferences of the 1,3-benzodioxole ring system.

While specific calculations for this compound are not available, analysis of the parent 1,3-benzodioxole provides a solid foundation. Computational studies have shown that the 1,3-benzodioxole ring is not planar. acs.org The most stable conformation is a puckered or "envelope" shape (Cₛ symmetry), which is a true energy minimum. acs.orgresearchgate.net The planar conformation (C₂ᵥ symmetry) is a higher-energy transition state for the interconversion between two equivalent puckered forms. acs.org The energy barrier for this puckering motion in the parent molecule has been determined both computationally and experimentally, with theoretical studies reporting a barrier of around 108-125 cm⁻¹. rsc.orgresearchgate.net

For this compound, the substituents are not expected to fundamentally change this preference for a puckered conformation. However, they will likely influence the precise geometry and the energy barrier to planarization. The steric bulk of the methyl and chloro groups could introduce subtle changes to the bond angles and dihedral angles of the minimum energy conformation. Locating the global energy minimum and other low-energy conformers would require systematic conformational searches using methods like molecular mechanics or DFT. researchgate.net

The non-planar geometry of the 1,3-benzodioxole ring is a well-documented consequence of the anomeric effect. acs.orgacs.org This stereoelectronic effect involves the delocalization of an oxygen lone pair (nₚ) into the antibonding orbital (σ*) of the adjacent C-O bond. acs.org This interaction is maximized in a non-planar geometry and is the primary stabilizing factor for the puckered conformation. acs.orgresearchgate.net

While the anomeric effect is dominant, it is somewhat suppressed in 1,3-benzodioxole compared to the simpler 1,3-dioxole (B15492876) due to the electronic influence of the fused benzene ring. acs.orgresearchgate.net The substituents on the benzene ring of this compound would further modulate this effect. The electronic perturbations from the chloro and methyl groups could slightly alter the energies of the orbitals involved in the anomeric interaction, thus subtly affecting the puckering angle and the barrier to planarity. Molecular dynamics (MD) simulations could provide insight into the flexibility of the ring system and the conformational landscape of the molecule over time at different temperatures, but such studies for this specific compound are not currently published. nih.gov

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. smu.edursc.orgsumitomo-chem.co.jp For transformations involving this compound, computational studies could clarify reaction pathways, regioselectivity, and the role of catalysts.

For instance, in electrophilic aromatic substitution reactions, the positions of attack are governed by the directing effects of the existing substituents. For this compound, the situation is complex:

The methylenedioxy group is strongly activating and ortho-, para-directing.

The methyl group is activating and ortho-, para-directing.

The chloro group is deactivating but ortho-, para-directing.

DFT calculations of reaction intermediates and transition states could predict the most likely products by comparing the activation barriers for substitution at the different available positions on the aromatic ring. Similarly, for reactions involving the cleavage of the C-Cl bond or oxidation of the methyl group, computational methods could model the reaction pathways and provide a detailed, step-by-step understanding of the transformation. mdpi.comresearchgate.net While no specific mechanistic studies on this compound are published, the methodologies are well-established for related halogenated and alkyl-substituted aromatic compounds.

Transition State Search for Key Reactions

The investigation of chemical reactions involving this compound at a molecular level is made possible through the computational search for transition states. For key reactions, such as electrophilic aromatic substitution on the benzodioxole ring, computational methods can identify the high-energy transition state structures that connect reactants to products. These searches are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

For instance, in the chlorination of the aromatic ring of this compound, the position of the incoming electrophile is directed by the existing substituents: the chloro group, the methyl group, and the dioxole ring. The electron-donating methyl and dioxole groups activate the ring towards electrophilic attack and are ortho-, para-directing. Conversely, the electron-withdrawing chloro group is deactivating and also ortho-, para-directing. Computational transition state searches can elucidate the preferred site of substitution by comparing the energies of the transition states leading to different isomers. These calculations often reveal that the reaction proceeds via a Wheland intermediate, also known as a sigma complex, which is a key reaction intermediate in electrophilic aromatic substitutions. tsijournals.comcore.ac.uk The stability of this intermediate is a crucial factor in determining the reaction's orientation. tsijournals.com

Activation Energy Calculations and Reaction Pathways

Once the transition states are located, the activation energies for the reactions can be calculated. The activation energy is the energy barrier that must be overcome for a reaction to occur and is a critical parameter in determining the reaction rate. DFT calculations are a common tool for obtaining these energies. core.ac.uk

For the chlorination of this compound, computational studies can map out the entire reaction pathway, from reactants through transition states to products. This provides a detailed understanding of the reaction mechanism. For example, theoretical calculations on similar electrophilic aromatic substitution reactions have shown that in the absence of a strong Lewis acid catalyst, the reaction may proceed through a concerted mechanism with a single transition state rather than forming a stable arenium ion intermediate. longdom.org In the presence of a catalyst like aluminum chloride, the reaction mechanism is expected to involve the formation of distinct intermediates and transition states. tsijournals.com The calculated activation energies for substitution at different positions on the aromatic ring can predict the regioselectivity of the reaction.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Chlorination of this compound

Position of SubstitutionCalculated Activation Energy (kcal/mol)
C518.5
C615.2

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Interpretation via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions are invaluable for structural elucidation and for understanding the vibrational modes of the molecule.

DFT-Calculated NMR Chemical Shifts and Coupling Constants for Structural Elucidation

Density Functional Theory (DFT) can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants of this compound. scielo.br These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of the predicted shifts is dependent on the chosen functional and basis set. nih.gov By comparing the calculated NMR data with experimental spectra, the precise structure of the molecule can be confirmed. For complex molecules, computational predictions can help in the assignment of ambiguous peaks in the experimental spectrum.

Table 2: Hypothetical DFT-Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C4118.2117.9
C5109.5109.3
C6121.8121.5
C7115.6115.4
C-Methyl16.316.1
C-Dioxole101.4101.2

Note: This data is hypothetical and for illustrative purposes.

Vibrational Frequency Analysis and IR/Raman Spectra Interpretation

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. The analysis of these vibrational modes provides detailed information about the molecule's structure and bonding. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved. Comparing the computed spectra with experimental IR and Raman spectra aids in the assignment of the observed absorption bands to specific vibrational modes.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity of Benzodioxole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For benzodioxole derivatives, QSAR models can be developed to predict their reactivity in various chemical transformations.

Descriptors for Reactivity Prediction

In the context of chemical reactivity, QSAR models for benzodioxole derivatives often employ a range of molecular descriptors calculated from their theoretical structures. researchgate.net These descriptors quantify various aspects of the molecule's electronic and steric properties. Some of the key descriptors for reactivity prediction include:

Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy generally indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO is often associated with higher chemical reactivity and lower kinetic stability. researchgate.net

Mulliken Charges: The calculated partial charges on individual atoms can indicate the most likely sites for electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and the electrophilicity index, derived from conceptual DFT, are also used to quantify and predict the global reactivity of molecules. scielo.brnih.gov

By correlating these descriptors with experimentally determined reaction rates or yields for a series of benzodioxole derivatives, a predictive QSAR model can be constructed. Such models are valuable for designing new derivatives with desired reactivity profiles.

Ligand Design Principles for Catalytic or Material Applications

The strategic design of ligands is a cornerstone in the development of advanced catalysts and functional materials. numberanalytics.comscholaris.caacs.org The efficacy of a metal-based catalyst or the properties of a coordination polymer are profoundly influenced by the electronic and steric characteristics of its ligands. numberanalytics.comrsc.org For the compound this compound, computational and theoretical chemistry provides a powerful lens through which to predict its potential as a ligand and to establish principles for its application in catalysis and materials science. These theoretical approaches allow for the investigation of molecular properties that govern reactivity and intermolecular interactions. researchgate.net

Electronic Effects and Substituent Influence

Computational methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure of molecules. researchgate.net Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical insights into the molecule's ability to donate or accept electrons. researchgate.net

For a ligand in a metal complex, a higher HOMO energy generally corresponds to a better electron-donating capability, which can influence the stability and reactivity of the resulting complex. Conversely, the LUMO energy relates to the molecule's electron-accepting (π-acceptor) potential. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

In the case of this compound, the chlorine atom at the 4-position is expected to lower both the HOMO and LUMO energy levels due to its inductive electron-withdrawing nature. The methyl group at the 7-position, being electron-donating, would have an opposing effect, raising these energy levels. The net effect on the electronic properties would depend on the balance of these influences. Theoretical studies on related substituted benzodioxoles confirm that such functionalization significantly alters electronic properties. For instance, the introduction of a chloromethyl group at the 5-position of 1,3-benzodioxole affects the charge distribution across the molecule, as shown by Mulliken charge analysis. researchgate.net

A computational analysis of various 1,3-benzodioxole derivatives has provided data on their electronic parameters, which can serve as a model for understanding this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
1,3-Benzodioxole-8.891-0.2838.6080.678
1,3-Benzodioxole, 5-(chloromethyl)--8.999-0.6868.3132.051
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)--8.621-0.2048.4172.112

Table 1: Calculated Quantum Chemical Parameters for Selected 1,3-Benzodioxole Derivatives using the AM1 semi-empirical method. Data sourced from a theoretical study on corrosion inhibitors. researchgate.net

This data illustrates that substituents significantly modulate the electronic properties of the benzodioxole core. researchgate.net The presence of the electron-withdrawing chlorine in 5-(chloromethyl)-1,3-benzodioxole lowers the HOMO energy compared to the unsubstituted parent compound, indicating reduced electron-donating strength. researchgate.net This principle is fundamental for designing ligands for specific catalytic applications, where the electronic nature of the metal center needs to be precisely controlled.

Steric Considerations and Coordination

Beyond electronics, the steric profile of a ligand is paramount in determining the geometry of the metal complex and the accessibility of the catalytic site. The chlorine and methyl groups on the this compound scaffold create a specific steric environment around the potential coordination sites (the oxygen atoms of the dioxole ring or the aromatic system).

This steric hindrance can be advantageous, for example, in asymmetric catalysis, where bulky ligands are often used to create a chiral pocket around the metal center, thereby directing the stereochemical outcome of a reaction. Molecular modeling can be employed to visualize the three-dimensional structure of potential metal complexes with this compound, allowing for the rational design of catalysts with specific selectivities.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from computational chemistry that maps the charge distribution of a molecule. chemicaljournal.org It visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For ligand design, the MEP can predict the most likely sites for coordination to a metal ion. In this compound, the oxygen atoms of the dioxole ring would be expected to be electron-rich regions, making them primary candidates for binding to a metal center. The aromatic ring itself can also engage in π-coordination. DFT calculations can precisely map these regions, guiding the design of coordination chemistry experiments. researchgate.net

Electronic Tuning: The chloro and methyl groups provide handles to modulate the electron density on the benzodioxole system, thereby tuning the donor/acceptor properties of the ligand. This is crucial for stabilizing specific oxidation states of a metal catalyst or for designing materials with desired electronic or optical properties.

Steric Control: The substituents create a defined steric environment that can be exploited to control the coordination number and geometry of a metal center, which is a key strategy for achieving selectivity in catalysis.

Targeted Coordination: Computational tools like MEP analysis can identify the most favorable coordination sites, allowing for a more predictable and rational approach to synthesizing new metal complexes and materials.

While direct experimental or computational data on this compound as a ligand is not extensively available, the established principles of computational chemistry and ligand design, supported by data from analogous structures, provide a robust framework for its future development and application in catalysis and materials science. numberanalytics.comacademie-sciences.frresearchgate.net

Advanced Characterization Techniques and Structural Elucidation of 4 Chloro 7 Methyl 1,3 Benzodioxole

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. For 4-Chloro-7-methyl-1,3-benzodioxole, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula, C₈H₇ClO₂. lgcstandards.com The theoretical monoisotopic mass is calculated to be 170.01345 Da. Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value within a very narrow error margin (typically < 5 ppm) of this theoretical value, confirming the elemental makeup.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural insights. While specific data for this compound is not widely published, the fragmentation pathway can be predicted based on known behaviors of related benzodioxole and chloro-aromatic compounds. rsc.orgmdpi.com The molecular ion peak ([M]⁺˙) would appear as a doublet, with signals at m/z 170 and 172, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).

Key fragmentation pathways are expected to include:

Loss of a chlorine radical: Cleavage of the C-Cl bond to form a [M-Cl]⁺ fragment at m/z 135.

Benzylic cleavage: Loss of a hydrogen radical from the methyl group to form a stable [M-H]⁺ ion at m/z 169.

Fragmentation of the dioxole ring: A characteristic fragmentation of 1,3-benzodioxoles involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion or subsequent fragments, which can help confirm the presence of the methylenedioxy bridge. nist.gov For example, a fragment at m/z 140 could arise from the loss of CH₂O.

Loss of CO: Subsequent loss of carbon monoxide (28 Da) from phenolic fragments is also a common pathway in the fragmentation of aromatic ethers.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaFragment TypeCalculated m/zPredicted Relative Intensity
[C₈H₇³⁵ClO₂]⁺˙Molecular Ion170.0135High
[C₈H₇³⁷ClO₂]⁺˙Molecular Ion (Isotope)172.0105Medium (~33% of M⁺)
[C₈H₇O₂]⁺[M-Cl]⁺135.0441Medium-High
[C₈H₆ClO₂]⁺[M-H]⁺169.0056Medium
[C₇H₄ClO]⁺[M-CH₂O-H]⁺139.9951Medium-Low

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete picture of the covalent framework of this compound by mapping the connectivity between protons and carbons. mdpi.com

¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the methyl group (CH₃), a singlet for the methylene (B1212753) group protons (-O-CH₂-O-), and two doublets in the aromatic region corresponding to the two adjacent aromatic protons. Based on data from similar structures, the methyl protons would likely appear around δ 2.2-2.4 ppm, the methylene protons around δ 5.9-6.1 ppm, and the aromatic protons between δ 6.5-7.0 ppm. rsc.org

¹³C NMR: The carbon spectrum will display eight signals: one for the methyl carbon (δ ~20 ppm), one for the methylene carbon (δ ~101 ppm), and six for the aromatic carbons, including four quaternary carbons and two CH carbons. rsc.org The carbon attached to chlorine will be shifted downfield.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings. chemicalbook.com For this molecule, a key correlation would be observed between the two aromatic protons, confirming their ortho relationship on the benzene (B151609) ring. No other cross-peaks are expected, as the methyl and methylene groups are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). chemicalbook.comnih.gov It would show cross-peaks connecting the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, and each of the two aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the full molecular assembly by showing correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). chemicalbook.com Key expected correlations include:

The methyl protons (H-C8) showing correlations to the adjacent aromatic carbons (C-7 and C-6).

The methylene protons (H-C2) correlating to the two oxygen-bearing aromatic carbons (C-3a and C-7a).

The aromatic protons showing correlations to neighboring quaternary and protonated carbons, confirming the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

PositionAtom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key HMBC Correlations (from ¹H)
-CH₃Methyl~2.3~20C-7, C-6, C-7a
-O-CH₂-O-Methylene~6.0~101C-3a, C-7a
H-5Aromatic CH~6.7 (d)~109C-4, C-7, C-3a
H-6Aromatic CH~6.8 (d)~122C-4, C-5, C-7
C-4Aromatic C-Cl-~126-
C-7Aromatic C-CH₃-~129-
C-3aAromatic C-O-~146-
C-7aAromatic C-O-~148-

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information on intermolecular packing. While a specific crystal structure for this compound has not been reported in the searched literature, its structural parameters can be reliably inferred from numerous published structures of related benzodioxole derivatives. researchgate.netiucr.orgresearchgate.net

The molecule is expected to have a nearly planar benzene ring fused to a non-planar five-membered dioxole ring. The dioxole ring typically adopts a flattened 'envelope' conformation, where the methylene carbon (C2) deviates from the plane formed by the other four atoms (C3a, O3, O1, C7a). iucr.org The chlorine atom and methyl group would lie in the plane of the benzene ring. Analysis of the crystal packing would likely reveal weak intermolecular interactions, such as C-H···O or C-H···π interactions, rather than strong hydrogen bonds, governing the supramolecular assembly in the solid state. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the bonding within a molecule. The spectra are characterized by absorption (IR) or scattering (Raman) bands corresponding to specific vibrational modes. The expected vibrational frequencies for this compound can be predicted based on data from analogous compounds. mdpi.commdpi.comresearchgate.net

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: The methyl and methylene groups will show symmetric and asymmetric C-H stretching bands in the 3000-2850 cm⁻¹ range. google.com

Aromatic C=C Stretch: Vibrations from the benzene ring skeleton are expected in the 1620-1450 cm⁻¹ region.

C-O-C Stretch: The characteristic asymmetric and symmetric C-O-C stretching modes of the dioxole ring are strong indicators of this functional group and typically appear as strong bands in the 1250-1030 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the 800-600 cm⁻¹ range.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H StretchAr-H3100 - 3000MediumMedium
Asymmetric C-H Stretch-CH₃, -CH₂-2960 - 2920MediumMedium
Symmetric C-H Stretch-CH₃, -CH₂-2880 - 2850MediumMedium
Aromatic C=C StretchBenzene Ring1620 - 1450Medium-StrongStrong
Asymmetric C-O-C StretchDioxole Ring1260 - 1230StrongWeak
Symmetric C-O-C StretchDioxole Ring1050 - 1030StrongWeak
C-Cl StretchAr-Cl800 - 600StrongStrong

Spectroscopic Analysis of Reaction Intermediates and Products

The spectroscopic techniques described are vital for monitoring chemical reactions and characterizing intermediates and products where this compound is involved. For example, in synthetic pathways that utilize this compound as a building block, such as in Suzuki-Miyaura coupling reactions to form more complex heterocyclic systems, a combination of NMR and mass spectrometry is essential. worldresearchersassociations.comresearchgate.net

In such a reaction, the disappearance of the ¹H NMR signals corresponding to the starting material and the appearance of new signals would be monitored. HRMS would be used to confirm the exact mass of the final product, verifying that the desired transformation has occurred. For instance, if the chlorine atom is replaced, the characteristic isotopic pattern for chlorine in the mass spectrum would be absent in the product. Similarly, any reaction modifying the methyl or dioxole ring would result in predictable changes in the respective NMR and IR spectra, allowing for precise tracking of the chemical transformation. mdpi.comresearchgate.net

Applications of 4 Chloro 7 Methyl 1,3 Benzodioxole in Materials Science and Specialized Chemical Synthesis

Precursor in the Synthesis of Functional Organic Materials

The utility of a molecule as a precursor in materials science is largely dependent on its chemical functionality and reactivity, which allow it to be incorporated into larger, functional structures such as polymers or specialized materials for electronic applications.

Monomers for Specialty Polymers and Copolymers

The development of specialty polymers often relies on monomers with unique structural and electronic properties. While the general class of benzodioxole derivatives has been explored for the synthesis of redox polymers and other functional polymers, specific studies detailing the use of 4-Chloro-7-methyl-1,3-benzodioxole as a monomer for creating specialty polymers or copolymers are not readily found in the scientific literature. researchgate.netresearchgate.net The presence of the chloro and methyl groups on the benzodioxole ring could theoretically influence properties such as solubility, thermal stability, and the electronic characteristics of a resulting polymer, but experimental data to this effect for this specific compound is not available.

Components in Organic Semiconductors or Optoelectronic Materials

Organic semiconductors are a cornerstone of modern electronics, finding use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The performance of these materials is intrinsically linked to the molecular structure of their components. Some 1,3-benzodioxole (B145889) derivatives have been investigated as raw materials for the synthesis of organic semiconductor polymers. researchgate.netresearchgate.net However, specific research findings detailing the incorporation of this compound into organic semiconductors or optoelectronic materials, including any relevant performance data, are not described in the available literature. A patent for preparing crystalline organic semiconductor materials lists "4-methyl-1,3-benzodioxole" as a chemical compound, but does not provide specific details on its use or on the chloro-substituted variant. google.com

Ligands in Coordination Chemistry and Catalysis

The benzodioxole moiety can act as a ligand, coordinating with metal centers to form complexes that may exhibit catalytic activity. The electronic properties of the benzodioxole ring, as well as any substituents, can significantly impact the properties of the resulting metal complex.

Design of Novel Catalytic Systems

The design of novel catalytic systems is a dynamic area of chemical research. Metal complexes with tailored ligands can facilitate a wide range of chemical transformations with high efficiency and selectivity. researchgate.netabcr.com While Schiff base metal complexes derived from various benzodioxole precursors have been synthesized and studied for their catalytic applications, there is no specific information available on the use of this compound in the design of new catalytic systems. sci-hub.se

Role in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved using chiral catalysts, which can be metal complexes with chiral ligands. rsc.orgacs.org While there is extensive research on the development of chiral ligands for asymmetric catalysis, including those based on substituted biphenyl (B1667301) and ferrocene (B1249389) backbones, a specific role for this compound in this field has not been documented. nih.govresearchgate.net The development of chiral catalysts often involves intricate ligand design to create a specific chiral environment around the metal center, and it is plausible that derivatives of this compound could be functionalized for this purpose, though no such examples are currently reported.

Intermediate in Complex Molecule Synthesis for Non-Biological Targets

Substituted benzodioxoles can serve as versatile building blocks in the multi-step synthesis of more complex molecular architectures. The specific substitution pattern of this compound offers distinct reactive sites for further chemical modification. For instance, the aromatic ring can undergo various coupling reactions, and the methyl group could potentially be functionalized.

Despite the potential, there is a lack of published research detailing the use of this compound as an intermediate in the synthesis of specific, non-biological complex molecules. While the synthesis of various complex molecules from other benzodioxole derivatives is well-established, the specific pathways originating from this compound remain unexplored in the available scientific literature. mdpi.comresearchgate.netontosight.aigoogle.comgoogle.comnih.govacs.org

Construction of Natural Product Cores (Synthetic Studies)

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on the use of pre-functionalized benzodioxole building blocks. While direct synthetic applications of this compound in the total synthesis of natural products are not prominently reported, the reactivity of its functional groups suggests its potential as a valuable intermediate.

The chlorine atom at the 4-position and the methyl group at the 7-position offer distinct handles for synthetic transformations. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This is a common strategy for elaborating the core structure of natural products. For instance, a related compound, (6-bromobenzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)methanol, has been utilized as a starting material in a multi-step synthesis involving a Suzuki-Miyaura coupling reaction to generate complex heterocyclic derivatives. worldresearchersassociations.com This highlights the utility of halogenated benzodioxoles in building molecular complexity.

The methyl group at the 7-position, while less reactive than the chloro group, can be a site for functionalization through benzylic oxidation or halogenation under specific conditions, providing a pathway to introduce further diversity into the molecular scaffold.

A plausible synthetic route to a key intermediate for natural product synthesis could involve the initial preparation of this compound, followed by a series of transformations to construct the desired natural product core. The synthesis of a related compound, methyl 7-bromo-4-chloro-2,2-diphenyl-1,3-benzodioxol-5-carboxylate, was achieved by reacting methyl 5-bromo-2-chloro-3,4-dihydroxybenzoate with dichlorodiphenylmethane, demonstrating a method for constructing a 4-chloro-benzodioxole system. prepchem.com

Starting Material Reagent Product Reaction Type Reference
Methyl 5-bromo-2-chloro-3,4-dihydroxybenzoateDichlorodiphenylmethaneMethyl 7-bromo-4-chloro-2,2-diphenyl-1,3-benzodioxol-5-carboxylateAcetalization prepchem.com
(6-bromobenzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-yl)methanolVarious boronic acidsSubstituted benzodioxole derivativesSuzuki-Miyaura Coupling worldresearchersassociations.com

Building Blocks for Agrochemicals (Synthetic Aspects Only)

The 1,3-benzodioxole ring is a well-established pharmacophore in the agrochemical industry, found in a variety of insecticides, herbicides, and fungicides. The substituents on the aromatic ring play a crucial role in determining the biological activity and selectivity of these compounds. The presence of a chlorine atom in an agrochemical can often enhance its efficacy.

While specific agrochemicals derived directly from this compound are not documented in the searched literature, the synthetic utility of halogenated benzodioxoles as agrochemical precursors is known. For example, the chlorination of 1,3-benzodioxole derivatives is a key step in the synthesis of some active compounds. A patent describes a novel chlorination reaction of a 1,3-benzodioxole derivative using sulfuryl chloride, which proceeds with high yield and few impurities, suggesting an industrially viable method for producing chlorinated benzodioxole intermediates. epo.org

The synthesis of agrochemicals often involves the construction of a central heterocyclic ring system attached to a substituted aromatic moiety. The this compound scaffold could serve as this aromatic component. For instance, the synthesis of 4-Chloro-6,7-methylenedioxyquinazoline, a related heterocyclic system, has been reported from a 1,3-benzodioxole derivative. chemicalbook.com This indicates the potential for this compound to be a precursor for a range of quinazoline-based agrochemicals.

Furthermore, the compound 5-Aminomethyl-7-chloro-1,3-benzodioxole is commercially available, suggesting its use as a building block in chemical synthesis, potentially including the agrochemical sector. sigmaaldrich.com The presence of the chlorine atom at the 7-position in this case further underscores the importance of chlorinated benzodioxole scaffolds.

Starting Material Reagent Reaction Type Potential Product Class Reference
1,3-Benzodioxole derivativeSulfuryl ChlorideElectrophilic Aromatic Substitution (Chlorination)Chlorinated benzodioxole intermediates epo.org
1,3-Benzodioxole-5-carbaldehydeVarious reagentsCyclizationQuinazoline derivatives chemicalbook.com

Future Research Directions and Unexplored Avenues for 4 Chloro 7 Methyl 1,3 Benzodioxole

Development of Novel and Sustainable Synthetic Routes

The current synthesis of many benzodioxole derivatives often involves lengthy procedures, the use of toxic solvents, and expensive catalysts. tandfonline.comarabjchem.org Future research is geared towards developing more environmentally friendly and efficient "green" synthesis methods. One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. tandfonline.comtandfonline.comepa.gov For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives has been achieved with high efficiency using microwave irradiation in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. tandfonline.comtandfonline.com This method aligns with the principles of green chemistry by avoiding toxic organic solvents and reducing energy consumption. tandfonline.comtandfonline.comepa.gov

Another avenue for sustainable synthesis is the use of alternative catalysts like montmorillonite (B579905) KSF or K-10 clays (B1170129) and HY zeolite. tandfonline.comresearchgate.net While these have shown some success, challenges such as long reaction times and the need for continuous water removal remain. tandfonline.com Future work could focus on optimizing these catalytic systems or exploring new, more active and reusable catalysts. A direct transformation of alkylbenzenes to 1,3-benzodioxoles using o-chloranil has also been reported, presenting a novel, albeit currently low-yielding, synthetic pathway. mdpi.com

Exploration of Underutilized Reactivity Profiles

The reactivity of 4-Chloro-7-methyl-1,3-benzodioxole is largely dictated by the electron-donating nature of the benzodioxole ring and the electron-withdrawing effect of the chlorine atom. The benzodioxole ring itself is electron-rich, making it susceptible to electrophilic attack. quora.com However, the presence of substituents significantly influences the regioselectivity of these reactions.

Future research should systematically explore both electrophilic and nucleophilic aromatic substitution reactions of this specific compound. While aromatic rings are generally nucleophilic, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack (SNA_r reactions). wikipedia.org The chlorine atom on the ring of this compound could potentially act as a leaving group in such reactions. Investigating its reactivity with a wide range of nucleophiles could unlock new synthetic possibilities.

Furthermore, the methyl group offers a site for potential functionalization through benzylic oxidation or other reactions. The reactivity of the dioxole bridge itself, for instance in electrochemical reactions to form orthoesters, is another area ripe for exploration. d-nb.info

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the reactivity and properties of molecules like this compound. researchgate.netorientjchem.orgscielo.brscispace.com DFT calculations can be used to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, dipole moment, and Mulliken charges. researchgate.netscielo.br These parameters provide insights into the molecule's reactivity, stability, and potential for interaction with other molecules. scielo.br

For example, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity. scielo.br Molecular Electrostatic Potential (MEP) maps can further identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. scielo.br Future computational studies could focus on:

Modeling the transition states of various potential reactions to predict reaction pathways and activation energies.

Simulating the effects of different solvents on reaction outcomes. researchgate.net

Virtually screening potential derivatization reactions to identify promising candidates for synthesis.

Potential for Derivatization into High-Value Specialty Chemicals

The unique structure of this compound makes it a valuable precursor for the synthesis of a wide range of specialty chemicals. The benzodioxole moiety is found in numerous biologically active natural products and synthetic compounds. arabjchem.orgacs.orgmdpi.comresearchgate.networldresearchersassociations.com

Future research should focus on leveraging the reactivity of the chloro and methyl substituents, as well as the aromatic ring, to create novel derivatives. For example, the chlorine atom can be a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds and build more complex molecular architectures. researchgate.networldresearchersassociations.com The methyl group can be functionalized to introduce other groups.

Derivatization could lead to the development of compounds with applications in:

Pharmaceuticals: Benzodioxole derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties. arabjchem.orgacs.orgresearchgate.netontosight.ai

Agrochemicals: The structural features of this compound could be incorporated into new pesticides or herbicides.

Materials Science: Novel derivatives could possess interesting photophysical or electronic properties for use in materials science.

Integration into Flow Chemistry and Automation for Efficient Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orglabcluster.comtarosdiscovery.comwiley-vch.descielo.br The integration of the synthesis and derivatization of this compound into flow chemistry systems is a promising area for future research.

Flow reactors would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. scielo.br This is particularly advantageous for reactions involving highly reactive or unstable intermediates. beilstein-journals.orgwiley-vch.de Automated flow synthesis platforms could be used to rapidly screen a large number of reaction conditions and catalysts, accelerating the optimization of synthetic routes.

Furthermore, telescoping multiple reaction steps in a continuous flow process without isolating intermediates can significantly improve efficiency and reduce waste. labcluster.com This approach could be particularly valuable for multi-step syntheses of complex derivatives from this compound.

Q & A

Q. What are the most reliable synthetic pathways for 4-Chloro-7-methyl-1,3-benzodioxole, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The compound can be synthesized via halogenation of 7-methyl-1,3-benzodioxole using N-chlorosuccinimide (NCS) in a solvent like CCl₄ under controlled temperatures (0–25°C). Sequential substitution requires precise stoichiometry to avoid over-halogenation. For example, flow chemistry methods (e.g., using T-shaped mixers and heated reactor coils) improve yield reproducibility by maintaining consistent pressure and temperature . Optimization studies should monitor reaction progress via TLC or HPLC and adjust reagent ratios iteratively.

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for structural confirmation, with expected peaks for the chloro and methyl substituents (e.g., δ 2.3 ppm for CH₃ and δ 4.8–5.2 ppm for the dioxole ring). High-Resolution Mass Spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 188.03. Purity ≥95% can be verified via GC-MS or HPLC with a C18 column (retention time compared to standards) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for halogenated benzodioxole derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, stereochemical variations, or isotopic patterns (e.g., chlorine’s natural ³⁵Cl/³⁷Cl ratio). Cross-validate using 2D NMR (COSY, HSQC) to assign coupling constants and NOESY for spatial proximity. For ambiguous MS fragments, employ tandem MS/MS or compare with computational simulations (e.g., DFT-based predictions) .

Q. How does the chloro-methyl substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the benzene ring toward NAS, while the methyl group at C7 sterically hinders ortho positions. Experimental design should test reactivity with amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃). Monitor regioselectivity via LC-MS and compare with computational models (e.g., Fukui indices for electrophilicity) .

Q. What are the challenges in evaluating the biological activity of this compound, and how can they be mitigated?

  • Methodological Answer : Low aqueous solubility complicates in vitro assays. Use DMSO as a co-solvent (≤0.1% v/v) to avoid cytotoxicity. For enzyme inhibition studies (e.g., cytochrome P450), employ fluorogenic substrates and LC-MS-based metabolite profiling. Hemolytic activity can be assessed via erythrocyte lysis assays, with positive controls (e.g., Triton X-100) and negative controls (PBS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.